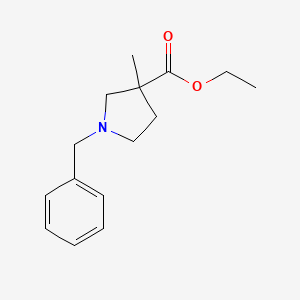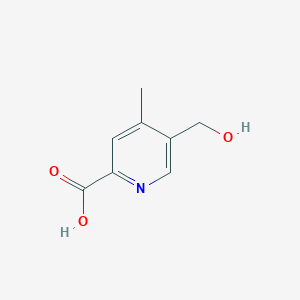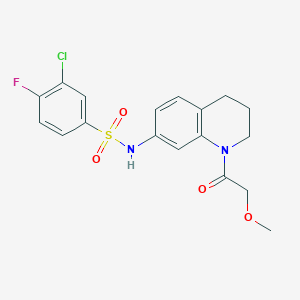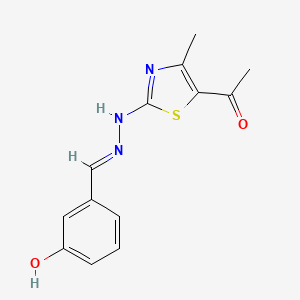![molecular formula C13H16N6O B2569791 2-methyl-5-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidine-1-carbonyl}pyrazine CAS No. 2097861-89-5](/img/structure/B2569791.png)
2-methyl-5-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidine-1-carbonyl}pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-methyl-5-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidine-1-carbonyl}pyrazine” is a complex organic molecule. It contains a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, a 1,2,3-triazole ring, which is a five-membered ring containing three nitrogen atoms, and a pyrrolidine ring, which is a five-membered ring containing one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazine, 1,2,3-triazole, and pyrrolidine rings. The exact structure would depend on the positions of these rings relative to each other and the location of the methyl and carbonyl groups .Chemical Reactions Analysis
Triazoles are known to participate in a variety of chemical reactions, including cycloadditions, N-arylations, and substitutions . Pyrazines can undergo electrophilic substitution reactions, while pyrrolidines can participate in ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Some general properties can be predicted based on its structural components. For example, the presence of multiple nitrogen atoms might make the compound a potential hydrogen bond acceptor .Aplicaciones Científicas De Investigación
Drug Discovery
Triazoles have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market like anticonvulsant drug Rufinamide, broad spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole and β -lactum antibiotic tazobactam, etc .
Organic Synthesis
Triazoles play a significant role in organic synthesis . They have high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . These features make the substituted 1,2,3-triazole motif structurally resembling to the amide bond, mimicking an E or a Z amide bond .
Polymer Chemistry
In the field of polymer chemistry, triazoles are used due to their high chemical stability and strong dipole moment . They can provide stability and flexibility to the polymer structure .
Supramolecular Chemistry
Triazoles are used in supramolecular chemistry for the design and synthesis of complex structures . Their ability to form hydrogen bonds makes them suitable for creating supramolecular structures .
Bioconjugation
Triazoles are used in bioconjugation, a chemical strategy that forms a stable covalent link between two molecules . The triazole ring can act as a linker between two biomolecules, enabling the study of their interactions .
Chemical Biology
In chemical biology, triazoles are used as a tool for studying biological systems . They can be used to label and visualize proteins, nucleic acids, and other biomolecules .
Fluorescent Imaging
Triazoles have applications in fluorescent imaging . They can be used to create fluorescent probes for the detection and imaging of various biological targets .
Materials Science
In materials science, triazoles can be used in the design and synthesis of new materials . Their unique properties make them suitable for creating materials with specific characteristics .
Propiedades
IUPAC Name |
(5-methylpyrazin-2-yl)-[2-(triazol-2-ylmethyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6O/c1-10-7-15-12(8-14-10)13(20)18-6-2-3-11(18)9-19-16-4-5-17-19/h4-5,7-8,11H,2-3,6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCGMAXRSXSNPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CCCC2CN3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-5-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidine-1-carbonyl}pyrazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2569709.png)

![1-{1-[3-(2,5-Dimethylphenoxy)propyl]benzimidazol-2-yl}propan-1-ol](/img/structure/B2569711.png)

![N-(2,4-difluorophenyl)-2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2569713.png)
![4-butyl-N-[2-(4-fluorophenyl)-5-oxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide](/img/structure/B2569714.png)
![4-((2-hydroxyethyl)amino)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2569715.png)
![2-[(4-bromophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde](/img/structure/B2569718.png)


![2-(benzo[d][1,3]dioxol-5-yl)-N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide](/img/structure/B2569722.png)
![methyl 3-{[(3-methyl-1H-pyrazol-4-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B2569724.png)
![Exo-8-azabicyclo[3.2.1]octan-2-carboxylic acid hydrochloride](/img/no-structure.png)
